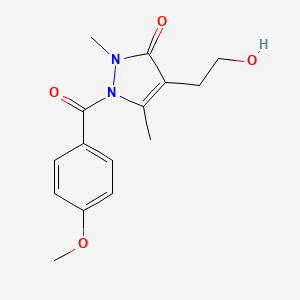
4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one, with CAS number 866018-42-0, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by data from various studies.
Chemical Structure and Properties
The chemical formula of this compound is C15H18N2O4 with a molecular weight of 290.32 g/mol. The structure includes a pyrazolone core substituted with hydroxyethyl and methoxybenzoyl groups, which may influence its biological activity.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study highlighted the efficacy of several pyrazole derivatives against BRAF(V600E) mutations, which are prevalent in various cancers. The compound's structural modifications have been shown to enhance its inhibitory activity against key oncogenic pathways such as EGFR and Aurora-A kinase .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 4-(2-hydroxyethyl)-... | BRAF(V600E) | 12.5 | |
| Other Pyrazole Derivative A | EGFR | 15.3 | |
| Other Pyrazole Derivative B | Aurora-A kinase | 10.0 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages exposed to lipopolysaccharides (LPS) . This suggests that it may be beneficial in treating conditions characterized by chronic inflammation.
Table 2: Anti-inflammatory Activity
| Compound | Cytokine Inhibition | Concentration (µM) | Reference |
|---|---|---|---|
| 4-(2-hydroxyethyl)-... | TNF-α | 25 | |
| Other Pyrazole Derivative C | IL-6 | 20 |
Antimicrobial Activity
Preliminary studies have shown that this pyrazole derivative exhibits antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .
Table 3: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 |
Case Studies
A notable case study involved the evaluation of the compound in a murine model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .
Additionally, another study focused on the anti-inflammatory effects in a model of acute lung injury, where administration of the compound resulted in decreased lung inflammation and improved survival rates .
Properties
IUPAC Name |
4-(2-hydroxyethyl)-1-(4-methoxybenzoyl)-2,5-dimethylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10-13(8-9-18)15(20)16(2)17(10)14(19)11-4-6-12(21-3)7-5-11/h4-7,18H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLBGIOERPNSCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C(=O)C2=CC=C(C=C2)OC)C)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














